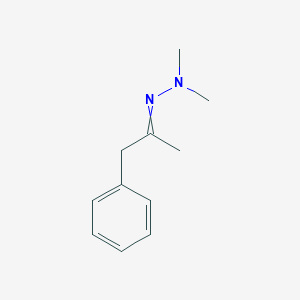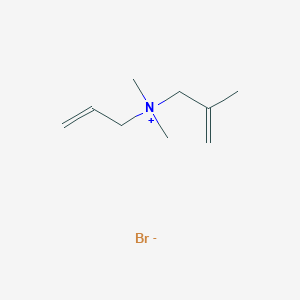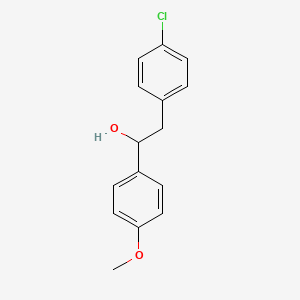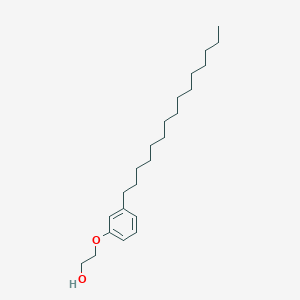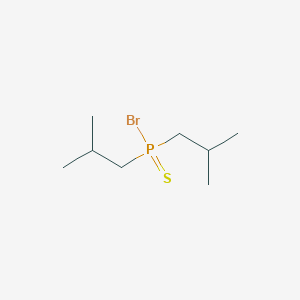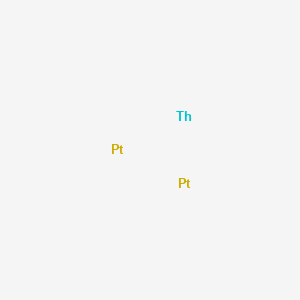
Platinum--thorium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–thorium (2/1) is an intermetallic compound composed of platinum and thorium in a 2:1 ratio. This compound is part of the platinum-thorium system, which includes several intermetallic phases such as Pt3Th, PtTh, and Pt5Th3 . These compounds are known for their unique properties, including high thermal stability and superconductivity at low temperatures .
Preparation Methods
The preparation of platinum–thorium (2/1) involves high-temperature synthesis techniques. The primary method includes melting the constituent metals together in a controlled environment. The metals are typically melted in an inert atmosphere to prevent oxidation. The resulting alloy is then annealed to achieve the desired phase composition . Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting to ensure uniformity and purity of the final product .
Chemical Reactions Analysis
Platinum–thorium (2/1) undergoes various chemical reactions, including oxidation and reduction. In oxidation reactions, platinum–thorium (2/1) can form oxides such as PtO2 and ThO2. These reactions typically occur at elevated temperatures and in the presence of oxygen . Reduction reactions can revert these oxides back to the metallic state using reducing agents like hydrogen or carbon monoxide . Substitution reactions involving platinum–thorium (2/1) are less common but can occur under specific conditions, leading to the formation of new intermetallic compounds .
Scientific Research Applications
Platinum–thorium (2/1) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In biology and medicine, platinum compounds are known for their anticancer properties, and research is ongoing to explore the potential of platinum–thorium (2/1) in this field . In industry, this compound is used in high-temperature applications due to its thermal stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of platinum–thorium (2/1) in catalytic processes involves the activation of reactant molecules on the surface of the compound. The platinum atoms provide active sites for the adsorption and activation of molecules, while the thorium atoms contribute to the stability of the compound under reaction conditions . In biological applications, platinum–thorium (2/1) may interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Platinum–thorium (2/1) can be compared with other intermetallic compounds such as platinum-iridium (2/1) and platinum-palladium (2/1). While all these compounds exhibit high thermal stability and catalytic activity, platinum–thorium (2/1) is unique due to its superconducting properties at low temperatures . Additionally, the presence of thorium in the compound provides enhanced resistance to oxidation compared to other platinum-based intermetallics .
Similar Compounds
- Platinum-iridium (2/1)
- Platinum-palladium (2/1)
- Platinum-rhodium (2/1)
- Platinum-osmium (2/1)
These compounds share similar properties but differ in their specific applications and stability under various conditions .
Properties
CAS No. |
12038-36-7 |
|---|---|
Molecular Formula |
Pt2Th |
Molecular Weight |
622.2 g/mol |
IUPAC Name |
platinum;thorium |
InChI |
InChI=1S/2Pt.Th |
InChI Key |
MROCBFHOGYXXKH-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Pt].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
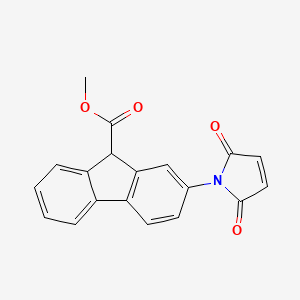
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
